molecular formula C22H22N4O2S2 B3297229 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 895422-18-1

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3297229
CAS RN: 895422-18-1
M. Wt: 438.6 g/mol
InChI Key: UDFAMKMUMJCUBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structures of similar derivatives were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR, 1H-NMR, 13C-NMR, and mass spectra .

Scientific Research Applications

Mechanism of Action

Biochemical Pathways

Triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . Therefore, it’s plausible that this compound impacts pathways related to these activities.

Action Environment

Environmental factors play a significant role in drug efficacy and stability Factors like pH, temperature, and co-administered substances can influence how this compound behaves in vivo

: Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). Link

properties

IUPAC Name

N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c27-30(28,20-11-10-16-6-4-5-9-18(16)14-20)23-13-12-19-15-29-22-24-21(25-26(19)22)17-7-2-1-3-8-17/h1-3,7-8,10-11,14-15,23H,4-6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFAMKMUMJCUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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